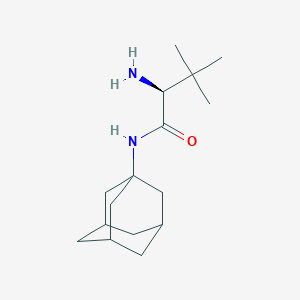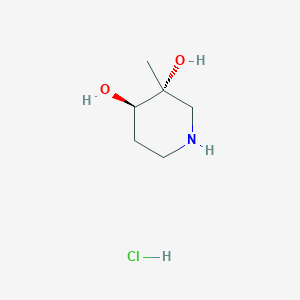
trans-3-Methylpiperidine-3,4-diol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-3-Methylpiperidine-3,4-diol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Méthodes De Préparation
The synthesis of trans-3-Methylpiperidine-3,4-diol;hydrochloride can be achieved through several synthetic routes. One common method involves the hydrogenation of piperidone derivatives in the presence of a suitable catalyst. The reaction conditions typically include the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . Industrial production methods may involve similar hydrogenation processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Trans-3-Methylpiperidine-3,4-diol;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogenating agents to form halogenated derivatives. Major products formed from these reactions include substituted piperidines and other piperidine derivatives .
Applications De Recherche Scientifique
Trans-3-Methylpiperidine-3,4-diol;hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperidine derivatives are known for their pharmacological activities and are used in the development of drugs for various therapeutic purposes . The compound’s unique structure makes it a valuable tool in the study of molecular interactions and biological pathways.
Mécanisme D'action
The mechanism of action of trans-3-Methylpiperidine-3,4-diol;hydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various receptors and enzymes in the body, leading to a range of biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Trans-3-Methylpiperidine-3,4-diol;hydrochloride can be compared with other similar compounds such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These compounds share a common piperidine core but differ in their substituents and overall structure . The uniqueness of this compound lies in its specific substitution pattern and the presence of the diol and hydrochloride groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
2173991-76-7 |
|---|---|
Formule moléculaire |
C6H14ClNO2 |
Poids moléculaire |
167.63 g/mol |
Nom IUPAC |
(3R,4R)-3-methylpiperidine-3,4-diol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(9)4-7-3-2-5(6)8;/h5,7-9H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |
Clé InChI |
HCDNQBHQVVWDNV-KGZKBUQUSA-N |
SMILES isomérique |
C[C@]1(CNCC[C@H]1O)O.Cl |
SMILES canonique |
CC1(CNCCC1O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



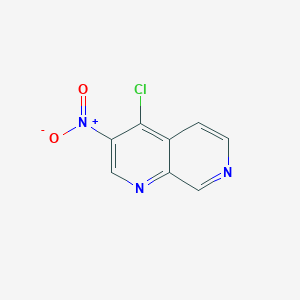
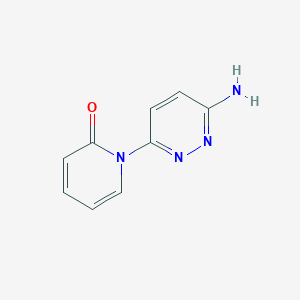
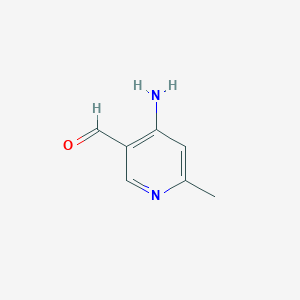
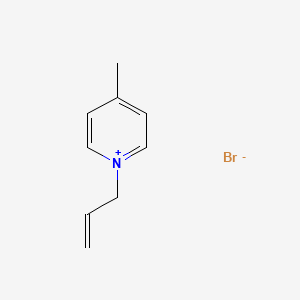
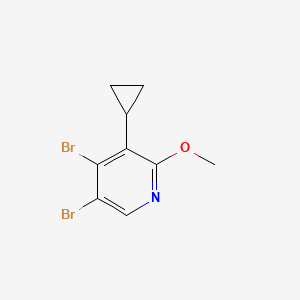
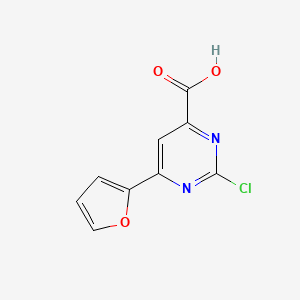
![Methyl 3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxycyclohexane-1-carboxylate](/img/structure/B13901216.png)
![[1,3]Thiazolo[5,4-b]pyridin-6-ylmethanol](/img/structure/B13901224.png)
![5-(Trifluoromethoxy)benzo[d]isoxazol-3-amine](/img/structure/B13901225.png)
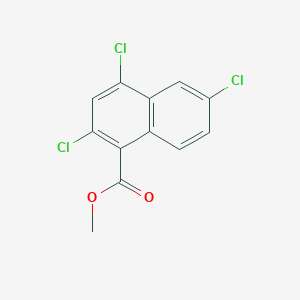
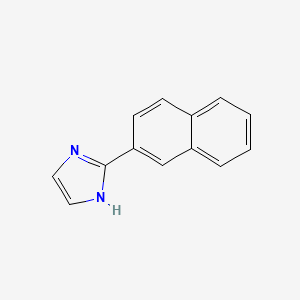
![Ethanone, 1-[6-(methylthio)-3-pyridinyl]-](/img/structure/B13901243.png)
